molecular formula C8H13ClN2 B11914825 2-(Pyridin-2-yl)propan-2-amine hydrochloride

2-(Pyridin-2-yl)propan-2-amine hydrochloride

Cat. No.: B11914825
M. Wt: 172.65 g/mol
InChI Key: DFGMLGLAUMJWAD-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)propan-2-amine hydrochloride is a pyridine-containing amine derivative with a propan-2-amine backbone. This compound is likely utilized in research settings for structural studies or as a precursor in drug synthesis .

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

2-pyridin-2-ylpropan-2-amine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-8(2,9)7-5-3-4-6-10-7;/h3-6H,9H2,1-2H3;1H

InChI Key

DFGMLGLAUMJWAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=N1)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Pyridin-2-yl)propan-2-amine hydrochloride typically involves organic synthesis methods. One common route includes the reaction of 1-(2-pyridinyl)ethanone with potassium t-butoxide, followed by the addition of methanol and subsequent reaction with hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve similar steps but are optimized for large-scale synthesis and may include additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

2-(Pyridin-2-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like cupric acetate.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(Pyridin-2-yl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Applications/Notes
2-(Pyridin-2-yl)propan-2-amine hydrochloride Not provided C8H13ClN2 172.66 (calculated) Pyridin-2-yl, tertiary amine Intermediate; potential CNS agent due to structural similarity to psychoactive amines
2-(6-Trifluoromethylpyridin-2-yl)propan-2-amine HCl 1192356-27-6 C9H12ClF3N2 241.65 CF3 substitution at pyridine 6-position Research use; enhanced metabolic stability due to electron-withdrawing CF3 group
2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride Not provided C12H18ClN 213.74 Isopropylphenyl substituent Likely intermediate; aromatic substitution may alter lipophilicity
2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine HCl 2512232-83-4 C10H17ClN2 200.71 Dimethyl branching, pyridin-2-yl Pharmaceutical impurity standard; structural isomer with varied steric effects
(2S)-2-N-(2,2-Difluoroethyl)propane-1,2-diamine HCl 1799374-54-1 C5H14Cl2F2N2 223.08 Chiral center, difluoroethyl group Experimental compound; fluorine atoms may improve bioavailability

Structural and Functional Insights

  • Substituent Effects: Electron-Withdrawing Groups (e.g., CF3): The trifluoromethyl derivative (CAS 1192356-27-6) exhibits increased metabolic stability and altered solubility compared to the parent compound. Aromatic vs. Chiral Centers: Compounds like (2S)-2-N-(2,2-difluoroethyl)propane-1,2-diamine HCl highlight the role of stereochemistry in pharmacological activity. Enantiomers may exhibit divergent biological effects .
  • Impurity standards (e.g., Tamsulosin Hydrochloride Impurity H in ) underscore the importance of structural analogs in pharmaceutical quality control .

Biological Activity

2-(Pyridin-2-yl)propan-2-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H12N2HClC_8H_{12}N_2\cdot HCl and features a pyridine ring, which is known for its role in various biochemical interactions. The presence of the amine group enhances its reactivity and potential for enzyme inhibition.

The primary biological activity of 2-(pyridin-2-yl)propan-2-amine hydrochloride is attributed to its role as an inhibitor of specific enzymes and pathways:

  • Inhibition of Collagen Prolyl-4-Hydroxylase : This enzyme is crucial for collagen synthesis, and its inhibition can lead to reduced collagen production, which is significant in conditions like fibrosis and certain cancers.
  • Influence on Cell Signaling Pathways : The compound modulates various signaling pathways, affecting gene expression and cellular metabolism. For instance, it has been shown to inhibit the expression of collagen type I alpha 1 (COL1A1) protein in hepatic stellate cells, indicating its potential in fibrotic diseases.
  • Effects on the Cell Cycle : By inhibiting PLK4 (serine/threonine protein kinase), 2-(pyridin-2-yl)propan-2-amine hydrochloride disrupts centriole duplication, leading to cell cycle arrest and apoptosis.

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to clarify its efficacy against specific pathogens.
  • Anticancer Potential : The compound has shown promise in cancer models by inducing apoptosis in tumor cells through the inhibition of critical pathways involved in cell proliferation and survival .

Pharmacokinetics

Pharmacokinetic studies indicate that derivatives of 2-(pyridin-2-yl)propan-2-amine hydrochloride exhibit good plasma stability and low risk of drug-drug interactions. For instance, one derivative demonstrated a half-life (t1/2t_{1/2}) greater than 2891 minutes in plasma.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-(pyridin-2-yl)propan-2-amine hydrochloride:

StudyFindings
Inhibition of collagen prolyl-4-hydroxylase leading to reduced collagen synthesis.
Induction of apoptosis in cancer cell lines via PLK4 inhibition.
Modulation of neurotransmitter production affecting pain signaling pathways.

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